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Selectivity Profile of LCH-7749944

The table below summarizes the known inhibitory activity of LCH-7749944 against various kinases, based

on cell-free and cellular assays.

Kinase Target Inhibitory Activity (IC50) Experimental Context & Key Findings

PAK4 (Primary

Target)

14.93 μM (cell-free assay)

[1]

Potent inhibition; suppresses proliferation/invasion

in gastric cancer cells [2].

PAK1, PAK5,
PAK6

"Less potent" effect [1] (No

specific IC50 provided)

Demonstrated significant selectivity for PAK4 over

other Group I/II PAKs [1].

c-Src / EGFR /
cyclin D1

Activity downregulated

(indirect effect) [2]

Cellular pathway consequence of PAK4 inhibition in

gastric cancer cells [2].

LIMK1/cofilin
pathway

Activity inhibited (indirect

effect) [2]

Blocks downstream signaling to cytoskeleton

regulators, inhibiting cell invasion [2].

MEK-
1/ERK1/2/MMP2

Activity inhibited (indirect

effect) [2]

Blocks downstream signaling, reducing migration

and invasion [2].
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Kinase Target Inhibitory Activity (IC50) Experimental Context & Key Findings

SCG10 (Substrate) Inhibits phosphorylation at
Ser50 [3]

Blocks PAK4-mediated phosphorylation of SCG10,
inhibiting microtubule dynamics and gastric cancer

cell invasion [3].

Detailed Experimental Data & Protocols

For researchers to critically evaluate and potentially replicate these findings, here are the methodologies from

key studies.

1. Primary Potency Assay (Cell-free): The half-maximal inhibitory concentration (IC50) of 14.93 μM
against PAK4 was determined through a cell-free kinase assay, which directly measures the

compound's ability to inhibit the purified kinase enzyme [1].
2. Cellular Efficacy in Gastric Cancer Models: Key experiments were conducted in human gastric

cancer cell lines (e.g., SGC7901).
Proliferation: Cell proliferation was assessed, showing that LCH-7749944 suppresses growth

through the PAK4/c-Src/EGFR/cyclin D1 pathway [2].
Migration & Invasion: These were evaluated using transwell assays. LCH-7749944 inhibited

migration and invasion by concomitant blockage of the PAK4/LIMK1/cofilin and PAK4/MEK-
1/ERK1/2/MMP2 pathways [2].

Morphological Changes: The inhibitor was found to suppress the formation of filopodia (actin-
rich cell projections) and induce cell elongation, providing visual evidence of its impact on the

cytoskeleton [2].
3. Downstream Substrate Phosphorylation: In gastric cancer cells, treatment with LCH-7749944
inhibited PAK4-mediated phosphorylation of the microtubule destabilizer SCG10 on serine 50. This
was shown through immunoblotting and contributed to reduced cell invasion [3].

Signaling Pathways Targeted by LCH-7749944

The following diagram illustrates the key signaling pathways disrupted by LCH-7749944 inhibition of

PAK4, based on experimental evidence from gastric cancer cell studies.
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Research Implications and Data Gaps

Established Specificity: The data confirms that LCH-7749944 is a valuable tool compound for

selectively probing PAK4-dependent functions, especially in the context of cytoskeletal remodeling,
cell migration, and invasion in cancer models [2] [3].

Key Limitation: The most significant gap is the lack of a broad kinome-wide selectivity profile. The
search results do not contain data from panels testing inhibition across hundreds of kinases, which is

standard in modern kinase inhibitor development [4]. The statement of "less potent" effects on PAK1,
5, and 6 is qualitative and lacks quantitative IC50 values for a direct comparison [1].
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Given that the core research on this inhibitor was published around 2012, I recommend these steps to obtain

a more complete and contemporary profile:

Consult Selectivity Databases: Search commercial chemical vendor sites (e.g., Selleckchem's
"Kinase Inhibitor Panel" data) or public databases like the Kinase Inhibitor Database or

IUPHAR/BPS Guide to PHARMACOLOGY.
Review Recent Literature: Perform a targeted literature search on platforms like PubMed for any

recent studies that may have used LCH-7749944 and characterized its off-target effects.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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